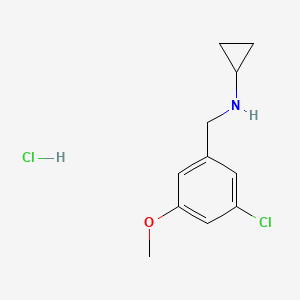N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC13692971
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15Cl2NO |
|---|---|
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO.ClH/c1-14-11-5-8(4-9(12)6-11)7-13-10-2-3-10;/h4-6,10,13H,2-3,7H2,1H3;1H |
| Standard InChI Key | RJOFSWBBYLXJTE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl |
| Canonical SMILES | COC1=CC(=CC(=C1)CNC2CC2)Cl.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[(3-chloro-5-methoxyphenyl)methyl]cyclopropanamine hydrochloride. Its molecular formula is C₁₁H₁₄Cl₂NO, derived from the combination of a cyclopropanamine moiety (C₃H₇N), a 3-chloro-5-methoxybenzyl group (C₇H₅ClO), and a hydrochloric acid counterion (HCl) . The molecular weight is calculated as 248.15 g/mol, consistent with analogous hydrochlorides.
Structural Features
The compound features:
-
A cyclopropane ring fused to an amine group, introducing significant ring strain and conformational rigidity.
-
A benzyl substituent with methoxy (-OCH₃) and chloro (-Cl) groups at the 5- and 3-positions, respectively. These electron-donating and electron-withdrawing groups influence electronic distribution and intermolecular interactions .
-
A hydrochloride salt, enhancing solubility in polar solvents like water or ethanol.
Synthesis and Preparation
Synthetic Routes
While no direct synthesis of N-(3-chloro-5-methoxybenzyl)cyclopropanamine hydrochloride is documented, analogous compounds suggest a two-step process:
-
Formation of the Free Base:
-
Reacting 3-chloro-5-methoxybenzyl chloride with cyclopropanamine in a nucleophilic substitution reaction. This step is analogous to the synthesis of N-(3-methoxybenzyl)cyclopropanamine hydrochloride.
-
Solvents such as dichloromethane or tetrahydrofuran (THF) are typically employed, with triethylamine as a base to neutralize HCl byproducts .
-
-
Salt Formation:
-
Treating the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Optimization Challenges
-
Regioselectivity: Ensuring exclusive substitution at the benzyl position requires controlled reaction conditions .
-
Purification: Column chromatography with gradients of n-pentane and tert-butyl methyl ether (TBME) is effective for isolating similar compounds .
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
-
Thermal Stability: Likely stable up to 200°C, similar to N-(3-methoxybenzyl)cyclopropanamine hydrochloride.
-
Hygroscopicity: As a hydrochloride salt, it may absorb moisture, necessitating storage under inert conditions.
-
Reactivity: The amine group can participate in alkylation or acylation reactions, while the chloro substituent may undergo nucleophilic aromatic substitution under harsh conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (Predicted):
-
¹³C NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume